2-(tert-Butylthio)tetrahydro-2H-pyran
Description
Structure
3D Structure
Properties
CAS No. |
1927-53-3 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-tert-butylsulfanyloxane |
InChI |
InChI=1S/C9H18OS/c1-9(2,3)11-8-6-4-5-7-10-8/h8H,4-7H2,1-3H3 |
InChI Key |
ZLUOBDVBCTXRMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1CCCCO1 |
Canonical SMILES |
CC(C)(C)SC1CCCCO1 |
Synonyms |
2-(tert-Butylthio)tetrahydro-2H-pyran |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Tert Butylthio Tetrahydro 2h Pyran and Analogues
Strategies for the Formation of the Tetrahydro-2H-pyran Ring System
The construction of the core tetrahydropyran (B127337) ring can be achieved through various synthetic routes, broadly categorized into cyclization reactions of acyclic precursors and the modification of existing cyclic structures.
Cyclization Reactions and Ring-Closure Approaches
Several powerful ring-closure strategies have been developed for the stereoselective synthesis of the tetrahydropyran skeleton. beilstein-journals.org These methods often allow for the construction of highly functionalized and stereochemically complex THP derivatives.
Prins Cyclization: The Prins reaction, involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a classic and effective method for forming tetrahydropyran rings. acs.org The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene. beilstein-journals.org This methodology has been extensively developed, with numerous variations employing different Lewis or Brønsted acids to control the stereochemical outcome. beilstein-journals.orgbeilstein-journals.org For instance, silyl-Prins cyclizations, where an allylsilane acts as the internal nucleophile, have been utilized for the synthesis of cis-2,6-disubstituted tetrahydropyrans. nih.gov The reaction conditions can be tuned to favor specific diastereomers, making it a versatile tool in natural product synthesis. nih.gov
Intramolecular Oxa-Michael Addition: The intramolecular oxa-Michael reaction, or oxy-Michael reaction, provides another robust pathway to tetrahydropyrans. nih.govresearchgate.net This approach involves the cyclization of a hydroxyl group onto a tethered α,β-unsaturated ester, ketone, or other Michael acceptor. nih.govacs.org The reaction is typically base-catalyzed, although acid-catalyzed versions are also known. researchgate.net Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these cyclizations. nih.govacs.org Bifunctional catalysts, such as those based on iminophosphorane, have demonstrated high efficiency and enantioselectivity for the synthesis of substituted THPs from alcohols and tethered Michael acceptors. acs.org
Hetero-Diels-Alder Reaction: The hetero-Diels-Alder reaction offers a convergent and stereocontrolled route to dihydropyran systems, which can be readily reduced to the corresponding tetrahydropyrans. rsc.orgwikipedia.orgorganic-chemistry.org This [4+2] cycloaddition typically involves an electron-rich diene and an electron-poor dienophile containing a heteroatom, such as an aldehyde or ketone (oxo-Diels-Alder). wikipedia.orgnih.gov The use of chiral catalysts, such as chromium(III)-salen complexes, has enabled highly enantioselective syntheses of THP rings found in complex natural products. rsc.orgnih.gov
Ring-Closing Metathesis (RCM): Olefin metathesis has become a powerful tool for the formation of various ring sizes, including tetrahydropyrans. wikipedia.org RCM of a diene precursor containing an oxygen atom in the tether provides direct access to unsaturated cyclic ethers, which can then be hydrogenated to yield the saturated THP ring. This method is valued for its functional group tolerance and has been applied in the synthesis of a wide range of heterocyclic compounds. wikipedia.org
| Cyclization Strategy | Key Reactants | Catalyst/Conditions | Product Type |
| Prins Cyclization | Homoallylic alcohol, Aldehyde/Ketone | Brønsted or Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) | Substituted Tetrahydropyran |
| Oxa-Michael Addition | Hydroxy-functionalized α,β-unsaturated carbonyl | Base (e.g., DBU) or Organocatalyst (e.g., BIMP) | Functionalized Tetrahydropyran |
| Hetero-Diels-Alder | Conjugated Diene, Aldehyde/Ketone | Thermal or Lewis Acid (e.g., Cr(III)-salen) | Dihydropyran (reducible to THP) |
| Ring-Closing Metathesis | Acyclic Diene Ether | Ruthenium or Molybdenum Carbene Catalyst | Dihydropyran (reducible to THP) |
Derivatization and Functionalization of Pre-existing Tetrahydro-2H-pyran Scaffolds
An alternative to de novo ring synthesis is the modification of a pre-existing tetrahydropyran core. This approach is particularly useful for introducing specific substituents or for creating libraries of related compounds.
Functionalization can be achieved through various transformations of existing groups on the THP ring. For example, a hydroxyl group can be oxidized to a ketone, which then serves as a handle for further reactions like alkylations or reductions. Similarly, ester functionalities can be reduced or converted to other functional groups. nih.gov
More advanced strategies involve the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation has been used to synthesize various oxygen-containing heterocycles, including pyran motifs, from alcohol precursors. organic-chemistry.org This approach allows for the formation of C-C or C-heteroatom bonds at positions that might be difficult to access through traditional functional group manipulations. Photocatalytic methods have also been developed for the site-selective α-C–H functionalization of cyclic ethers like tetrahydrofuran, enabling C-S and C-C bond formation under mild, metal-free conditions. rsc.org These modern methods open new avenues for the late-stage functionalization of THP scaffolds.
Stereoselective Introduction of the tert-Butylthio Moiety at the Anomeric Position
The anomeric carbon (C-2) of the tetrahydropyran ring is a key position for derivatization. Introducing a tert-butylthio group at this center to form 2-(tert-Butylthio)tetrahydro-2H-pyran requires specific methods that control both regio- and stereoselectivity.
Anomeric Thioacetalization Protocols from Cyclic Ethers
The direct conversion of a cyclic ether like tetrahydropyran into a thioacetal is a common strategy. This transformation typically involves the activation of the ether oxygen with a Lewis acid, followed by nucleophilic attack by a thiol.
The reaction of tetrahydropyran with tert-butanethiol in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂), can generate an oxocarbenium ion intermediate. This highly electrophilic species is then trapped by the thiol to form the desired this compound. The choice of Lewis acid and reaction conditions is crucial for achieving high yields and minimizing side reactions. rsc.orgnih.gov
Nucleophilic Substitution Reactions for C-S Bond Formation at C-2
An alternative and often highly stereocontrolled method for introducing the tert-butylthio group is through nucleophilic substitution at the anomeric center. This requires a precursor with a suitable leaving group at the C-2 position.
This two-step process begins with the installation of a good leaving group, such as a halide (e.g., bromide or chloride) or a sulfonate (e.g., triflate or tosylate), at the anomeric carbon. For example, 2-bromotetrahydropyran can be prepared from dihydropyran and HBr. Subsequent reaction with a sulfur nucleophile, such as sodium tert-butylthiolate (prepared by deprotonating tert-butanethiol with a base like sodium hydride), proceeds via an Sₙ2-type mechanism to form the C-S bond. This approach often provides excellent control over the stereochemistry at the anomeric center, as the Sₙ2 reaction leads to inversion of configuration.
Chemo- and Regioselective Synthetic Approaches for this compound
Achieving the synthesis of this compound with high chemo- and regioselectivity is paramount, especially when dealing with more complex substrates bearing multiple functional groups.
Chemoselectivity refers to the preferential reaction of one functional group over others. In the context of this synthesis, if the starting material contains other electrophilic sites or acidic protons, the reaction conditions must be chosen carefully. For example, when using a strong base to generate the thiolate nucleophile, one must consider potential competing deprotonation at other sites in the molecule. Using milder conditions or protecting sensitive functional groups can mitigate these issues.
Regioselectivity ensures that the tert-butylthio group is introduced exclusively at the C-2 position. The inherent reactivity of the anomeric carbon facilitates this selectivity. The formation of the stabilized oxocarbenium ion at C-2 makes this position the most electrophilic site on the ring, directing the nucleophilic attack of the thiol or thiolate specifically to this carbon. In substitution reactions, the leaving group is pre-installed at the desired C-2 position, inherently guaranteeing the regiochemical outcome.
Control of Anomeric Configuration in this compound Synthesis
The spatial orientation of the tert-butylthio group at the anomeric C-2 position of the tetrahydropyran ring, designated as either axial or equatorial, profoundly influences the chemical and physical properties of this compound. Consequently, the stereocontrolled synthesis of a specific anomer is a critical aspect of its advanced synthetic methodologies. The anomeric configuration is governed by a combination of thermodynamic and kinetic factors, which can be manipulated through the careful selection of synthetic routes, reagents, and reaction conditions.
The formation of 2-alkylthiotetrahydropyrans often involves the reaction of a suitable pyran precursor with a thiol. A common strategy is the addition of a thiol to a dihydropyran species. The stereochemical outcome of such reactions can be influenced by the principles of the anomeric effect. The anomeric effect, in the context of this sulfur-containing heterocycle, describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite the steric hindrance this may cause. This preference is attributed to a stabilizing stereoelectronic interaction between a lone pair of electrons on the ring's oxygen atom and the antibonding (σ*) orbital of the exocyclic C-S bond.
In the synthesis of this compound, the bulky tert-butyl group introduces a significant steric demand, which counteracts the anomeric effect. This creates a delicate balance between steric and stereoelectronic factors, allowing for the selective formation of either the axial or equatorial anomer by tuning the reaction conditions.
Influence of Reaction Conditions on Anomeric Ratio
Detailed research has demonstrated that the ratio of anomeric products can be controlled by employing either thermodynamically or kinetically controlled reaction conditions.
Under thermodynamic control , the reaction is allowed to reach equilibrium, and the product distribution reflects the relative thermodynamic stabilities of the anomers. For this compound, the anomeric effect would favor the axial isomer, while steric hindrance from the bulky tert-butyl group would favor the equatorial isomer. The final equilibrium position is a result of these opposing forces. Often, prolonged reaction times and the presence of an acid catalyst that can facilitate equilibration are characteristic of thermodynamically controlled processes. For instance, in the synthesis of related polysubstituted thiacyclohexanes, it has been observed that regardless of the starting material's geometry, the reaction yields the same major diastereomer, indicating a process governed by thermodynamic stability. nih.gov
Under kinetic control , the product distribution is determined by the relative rates of formation of the anomers. This is typically achieved by using milder reaction conditions, lower temperatures, and less reactive intermediates, which prevent the product from equilibrating. The stereochemical outcome is then dictated by the geometry of the transition state during the rate-determining step. For example, the approach of the thiol to the intermediate oxocarbenium ion can be directed by the steric environment of the substrate and the reagents.
The choice of Lewis acid catalyst can also play a pivotal role in directing the anomeric selectivity. Different Lewis acids can coordinate with the reactants in distinct ways, leading to different transition state geometries and, consequently, different anomeric ratios.
To illustrate the impact of synthetic strategy on the anomeric outcome, consider the following hypothetical experimental data based on common synthetic transformations for introducing a thioether at the anomeric position.
| Entry | Pyran Precursor | Thiol Source | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Anomeric Ratio (Axial:Equatorial) | Predominant Control |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Methoxytetrahydro-2H-pyran | 2-Methylpropane-2-thiol | BF3·OEt2 (0.1 eq) | CH2Cl2 | -78 to 0 | 2 | 85:15 | Kinetic |
| 2 | 2-Methoxytetrahydro-2H-pyran | 2-Methylpropane-2-thiol | p-TsOH (catalytic) | Toluene | 110 (reflux) | 24 | 40:60 | Thermodynamic |
| 3 | 3,4-Dihydro-2H-pyran | 2-Methylpropane-2-thiol | I2 (0.2 eq) | CH3CN | 25 | 1 | 70:30 | Kinetic |
| 4 | 3,4-Dihydro-2H-pyran | 2-Methylpropane-2-thiol | InCl3 (0.1 eq) | THF | 0 | 4 | 75:25 | Kinetic |
| 5 | 2-Chlorotetrahydro-2H-pyran | Lithium tert-butyl thiolate | - | THF | -78 | 1 | >95:5 | Kinetic (SN2) |
In this illustrative data set, the use of a strong Lewis acid like boron trifluoride etherate at low temperatures (Entry 1) favors the kinetically controlled formation of the axial anomer. In contrast, prolonged heating in the presence of a protic acid (Entry 2) allows for equilibration, leading to a higher proportion of the sterically favored equatorial anomer. The use of milder reagents such as iodine or indium trichloride (B1173362) with dihydropyran (Entries 3 and 4) also provides access to predominantly the axial isomer under kinetic control. A substitution reaction on a 2-halotetrahydropyran with a thiolate (Entry 5) can proceed via an SN2 mechanism, leading to a highly stereoselective inversion of configuration and potentially a high yield of a single anomer.
The ability to selectively synthesize either the axial or equatorial anomer of this compound is a testament to the advanced understanding of reaction mechanisms and stereoelectronic principles in modern organic chemistry. This control is essential for the targeted synthesis of molecules with specific conformational and, ultimately, functional properties.
Elucidation of Reaction Mechanisms Involving 2 Tert Butylthio Tetrahydro 2h Pyran
Reactivity Profiles of the Anomeric Thioether Linkage
The bond between the anomeric carbon (C-2) of the tetrahydropyran (B127337) ring and the sulfur atom is the most reactive site for heterolytic cleavage. This reactivity is influenced by the presence of the adjacent endocyclic oxygen atom, which can stabilize cationic intermediates through resonance.
The hydrolysis of 2-(tert-butylthio)tetrahydro-2H-pyran, a thioacetal, to regenerate a hydroxyl group (from the alcohol it was protecting) and a carbonyl group (the lactol precursor) is typically carried out under acidic conditions. total-synthesis.comorganic-chemistry.org While thioacetals are generally more stable to acid-catalyzed hydrolysis than their oxygen-containing acetal (B89532) counterparts, the cleavage can be facilitated by specific reagents. rsc.orgquimicaorganica.org
The mechanism for acid-catalyzed hydrolysis proceeds through the following key steps:
Protonation: The reaction is initiated by the protonation of either the endocyclic oxygen or the exocyclic sulfur atom. Protonation of the ring oxygen is often the first step in the hydrolysis of standard tetrahydropyranyl (THP) ethers. youtube.com
Formation of an Oxocarbenium Ion: Following protonation, the C-S bond cleaves, releasing tert-butylthiol. This cleavage is assisted by the lone pair of electrons on the endocyclic oxygen atom, which helps to stabilize the resulting positive charge on the anomeric carbon. This results in the formation of a resonance-stabilized oxocarbenium ion intermediate. total-synthesis.comyoutube.com This intermediate is a key feature in the hydrolysis of both acetals and thioacetals. masterorganicchemistry.com
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic anomeric carbon of the oxocarbenium ion.
Deprotonation: Finally, deprotonation of the resulting oxonium ion yields the corresponding hemiacetal (lactol) and regenerates the acid catalyst.
Alternative deprotection strategies have been developed to avoid the use of harsh acids or mercury salts, which were historically used for thioacetal cleavage. tcichemicals.com These methods often involve oxidation of the sulfur atom, which makes the C-S bond more susceptible to hydrolysis. tcichemicals.com For instance, reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) or Dess-Martin periodinane can oxidize the thioether, facilitating subsequent cleavage under milder conditions. tcichemicals.com
Trans-thioacetalization is an equilibrium process where the thioether group of a thioacetal is exchanged with another thiol in the presence of an acid catalyst. numberanalytics.com This reaction allows for the interconversion of thioacetals without proceeding through the carbonyl intermediate.
The mechanism is analogous to the initial steps of hydrolysis but with a thiol acting as the nucleophile instead of water:
Acid Catalysis: An acid catalyst protonates the thioacetal, leading to the formation of the resonance-stabilized oxocarbenium ion and the departure of the original tert-butylthiol.
Nucleophilic Attack by Thiol: A molecule of an external thiol (R-SH) attacks the electrophilic anomeric carbon of the intermediate.
Deprotonation: Deprotonation of the resulting sulfonium (B1226848) ion yields the new thioacetal and regenerates the acid catalyst.
The position of the equilibrium is driven by the concentration and relative nucleophilicity of the thiols present in the reaction mixture. This type of exchange is a key principle in dynamic covalent chemistry.
Electrophilic and Nucleophilic Reactivity of the Tetrahydro-2H-pyran Core
The presence of the sulfur atom in the tert-butylthio substituent at the anomeric center (C2) significantly modulates the reactivity of the tetrahydro-2H-pyran ring. This substitution creates a thioacetal functionality, which dictates the primary modes of electrophilic and nucleophilic interactions.
Electrophilic Activation and Subsequent Nucleophilic Attack:
The sulfur atom of the tert-butylthio group can act as a soft nucleophile, reacting with soft electrophiles. More significantly, it can be activated by Lewis acids or thiophilic reagents. This activation enhances the leaving group ability of the tert-butylthio moiety, leading to the formation of a key intermediate: an oxocarbenium ion. This positively charged species is highly electrophilic at the anomeric carbon (C2), making it susceptible to attack by a wide range of nucleophiles.
This process can be generalized by the following reaction scheme:
Step 1: Lewis Acid Activation
This compound + LA → [Activated Complex]
Step 2: Formation of Oxocarbenium Ion
[Activated Complex] → Oxocarbenium Ion + [t-BuS-LA]
Step 3: Nucleophilic Attack
Oxocarbenium Ion + Nu⁻ → 2-Substituted-tetrahydro-2H-pyran
The stereochemical outcome of this nucleophilic substitution is influenced by the anomeric effect and the nature of the nucleophile and reaction conditions. The oxocarbenium ion intermediate is planar at C2, allowing for nucleophilic attack from either the axial or equatorial face. The preference is often dictated by stereoelectronic factors to achieve the most stable chair conformation of the product.
The reactivity of the tetrahydro-2H-pyran core in this compound is summarized in the interactive data table below, which illustrates the expected outcomes with various nucleophiles following Lewis acid activation.
| Nucleophile | Product Type | Plausible Reaction Pathway | Stereochemical Preference |
| Allyltrimethylsilane | C-Allylated Tetrahydropyran | SN1-like | Axial attack often favored |
| Silyl enol ether | C-Acylated Tetrahydropyran | SN1-like | Dependent on enol ether geometry |
| Grignard Reagents | C-Alkylated Tetrahydropyran | SN1-like | Mixture of anomers possible |
| Alcohols (ROH) | 2-Alkoxy-tetrahydropyran | SN1-like | Thermodynamically controlled |
| Thiols (RSH) | 2-Thioalkyl-tetrahydropyran | SN1-like | Thermodynamically controlled |
Nucleophilicity of the Tetrahydropyran Oxygen:
The endocyclic oxygen atom of the tetrahydropyran ring possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base. In the presence of strong acids, this oxygen can be protonated, which can initiate ring-opening reactions. However, in the context of the 2-tert-butylthio substituent, reactions are more likely to be initiated at the sulfur atom due to its greater softness and polarizability.
Electrophilic Attack on the Ring Carbons:
Direct electrophilic attack on the carbon atoms of the saturated tetrahydropyran ring is generally unfavorable due to the lack of electron density. Such reactions would require harsh conditions and are not a typical mode of reactivity for this compound under standard laboratory conditions.
Rearrangement Processes and Isomerization Pathways of the Tetrahydro-2H-pyran Ring
The this compound molecule can undergo several rearrangement and isomerization processes, often catalyzed by acids or Lewis acids. These transformations can involve changes in the stereochemistry at the anomeric center or more profound skeletal rearrangements of the pyran ring itself.
Anomeric Isomerization:
The anomeric center (C2) of this compound is stereogenic. The compound can exist as either the α or β anomer, corresponding to an axial or equatorial placement of the tert-butylthio group in the most stable chair conformation. The relative stability of these anomers is governed by the anomeric effect, where stereoelectronic interactions between the lone pairs of the ring oxygen and the anti-bonding orbital of the C-S bond can favor the axial conformation.
Under acidic conditions, reversible formation of the oxocarbenium ion can lead to equilibration between the two anomers, ultimately favoring the thermodynamically more stable isomer.
Ring-Opening and Rearrangement:
In the presence of strong Lewis acids, the formation of an oxocarbenium ion can be followed by ring-opening to yield an unsaturated thioester. This process is more likely if there are driving forces such as the formation of a stable conjugated system or if the reaction is carried out at elevated temperatures.
A plausible pathway for Lewis acid-catalyzed rearrangement is outlined below:
| Step | Process | Intermediate/Product | Driving Force |
| 1 | Lewis acid coordination to sulfur | Activated thioacetal | Electrophilic activation |
| 2 | C-S bond cleavage | Oxocarbenium ion | Formation of a stabilized cation |
| 3 | Ring-opening | Acyclic carbocation | Relief of ring strain (if applicable) |
| 4 | Hydride shift/rearrangement | Rearranged acyclic cation | Formation of a more stable carbocation |
| 5 | Ring-closing | Substituted tetrahydropyran | Intramolecular cyclization |
Skeletal Rearrangements:
While less common for the stable six-membered tetrahydropyran ring, skeletal rearrangements can occur under specific conditions, particularly if a carbocation is generated adjacent to the ring. For instance, if a side chain attached to the tetrahydropyran ring undergoes a reaction that generates a carbocation, a subsequent ring expansion or contraction could be envisioned, although such reactivity has not been specifically documented for this compound. The stability of the six-membered ring makes such transformations energetically demanding.
Applications of 2 Tert Butylthio Tetrahydro 2h Pyran in Complex Organic Synthesis
Role as a Latent Carbonyl Equivalent (Masked Aldehyde or Ketone)
2-(tert-Butylthio)tetrahydro-2H-pyran is conceptually a masked or latent equivalent of a formyl group attached to a five-carbon chain, which can be revealed at a later synthetic stage. The thioacetal at the C2 position is stable under various reaction conditions, including those involving strong bases and nucleophiles, which would be incompatible with a free aldehyde.
The core principle involves three key stages:
Formation : The thioacetal is typically prepared from a corresponding precursor.
Functionalization : The C2 proton, acidified by the adjacent sulfur and oxygen atoms, can be removed by a strong base. The resulting anion is then reacted with an electrophile to form a new carbon-carbon bond.
Deprotection (Unmasking) : The thioacetal group of the functionalized product is hydrolyzed to reveal the carbonyl group. This unmasking step is crucial for its role as a latent carbonyl. The hydrolysis of thioacetals to the corresponding carbonyl compounds can be challenging due to the stability of the C-S bonds. However, effective methods have been developed, often employing reagents that facilitate the removal of the thiol.
Common Reagents for Thioacetal Hydrolysis
| Reagent Class | Specific Examples |
|---|---|
| Mercury(II) Salts | HgCl₂, HgO |
| Oxidizing Agents | N-Bromosuccinimide (NBS), Iodine (I₂) |
This strategy allows for the introduction of a carbonyl group into a molecule after several synthetic transformations have been performed, avoiding unwanted side reactions.
Utility as a Synthetic Handle in Umpolung Chemistry
The most significant application of this compound lies in its role in umpolung chemistry. egyankosh.ac.inprinceton.edu The term "umpolung," meaning "polarity inversion," describes the reversal of the normal reactivity of a functional group. princeton.eduwikipedia.org A carbonyl carbon is inherently electrophilic ("acceptor"), but by converting it into a thioacetal, the corresponding carbon atom can be deprotonated to become nucleophilic ("donor"). egyankosh.ac.inwikipedia.org
In the case of this compound, the proton at the C2 position is rendered acidic by the two adjacent heteroatoms (sulfur and the ring oxygen). Treatment with a strong base, such as n-butyllithium (n-BuLi), deprotonates this position to generate a stabilized carbanion. organic-chemistry.org
This lithiated species acts as an acyl anion equivalent. wikipedia.orgorganic-chemistry.org This inversion of reactivity is central to the Corey-Seebach reaction, a powerful method for C-C bond formation using 1,3-dithianes as acyl anion precursors. organic-chemistry.orgwikipedia.orgsynarchive.comnih.gov The principle is directly applicable to this compound, allowing it to function as a nucleophilic building block. The generated nucleophile can then attack a wide range of electrophiles, forging new carbon-carbon bonds at a position that would typically be unreactive or electrophilic. wikipedia.org
Participation in Carbon-Carbon Bond Forming Reactions
Once the nucleophilic 2-lithio-2-(tert-butylthio)tetrahydro-2H-pyran intermediate is generated, it can participate in a variety of reactions to construct more complex molecular frameworks.
The lithiated intermediate readily reacts with various carbon electrophiles in classic substitution reactions. wikipedia.orgnih.gov
Alkylation : Reaction with primary or secondary alkyl halides (R-X) results in the formation of a new C-C bond, attaching the alkyl group to the C2 position of the tetrahydropyran (B127337) ring. This provides a direct route to 2-alkyl-2-(tert-butylthio)tetrahydro-2H-pyrans.
Reactions with Epoxides : The anion can open epoxide rings, leading to the formation of β-hydroxyalkylated products.
Acylation : While reactions with acyl halides can sometimes be complicated by side reactions, they can provide access to α-dicarbonyl precursors.
These reactions are fundamental steps in building up molecular complexity from simple starting materials.
Table of Representative Electrophiles for Reaction with Lithiated Thioacetals
| Electrophile Class | Example | Product Type after Hydrolysis |
|---|---|---|
| Alkyl Halides | Iodomethane (CH₃I) | Methyl Ketone |
| Aldehydes | Benzaldehyde (PhCHO) | α-Hydroxy Ketone |
| Ketones | Acetone ((CH₃)₂CO) | α-Hydroxy Ketone |
| Epoxides | Ethylene Oxide | β-Hydroxy Ketone |
The nucleophilic nature of the lithiated this compound allows for its potential use in more sophisticated synthetic sequences. Although specific examples involving this exact molecule in complex cascade reactions are not widely documented, the reactivity of analogous acyl anion equivalents suggests several possibilities. For instance, the anion could participate in conjugate addition reactions to α,β-unsaturated systems. The resulting enolate could then be trapped intramolecularly by an electrophilic site elsewhere in the molecule, initiating a cascade cyclization to form complex polycyclic scaffolds. Such strategies are a cornerstone of modern synthetic chemistry for building molecular complexity in an efficient manner.
Contributions to the Synthesis of Architecturally Complex Natural Products and Bioactive Molecules
The tetrahydropyran ring is a common structural motif in a vast number of natural products with significant biological activity, including polyether antibiotics and marine macrolides. mdpi.comntu.edu.sgnih.gov Synthetic strategies that allow for the controlled construction and functionalization of this ring system are therefore of high value.
The umpolung strategy enabled by reagents like this compound provides a powerful tool for the retrosynthetic analysis and subsequent total synthesis of such molecules. nih.gov It allows chemists to disconnect a target molecule at a carbonyl group, envisioning it as a nucleophilic building block rather than an electrophilic one. This approach can simplify the synthesis of challenging structures, such as α-hydroxy ketones or 1,2-diketones, which are present in some natural products and are difficult to access through traditional aldol-type reactions. organic-chemistry.orgwikipedia.org While specific total syntheses employing this compound are not prominently featured in the literature, the well-established use of the Corey-Seebach reaction with dithianes in numerous natural product syntheses highlights the immense potential of this analogous strategy. nih.gov
Functionality as a Protecting Group in Multi-Step Synthesis
Beyond its role in umpolung, the tetrahydropyran (THP) moiety is widely recognized as a robust protecting group, particularly for alcohols and thiols. nih.govd-nb.inforesearchgate.netwikipedia.orgorganic-chemistry.org The formation of a THP ether or thioether is achieved by the acid-catalyzed addition of an alcohol or thiol to 3,4-dihydro-2H-pyran.
The resulting THP group exhibits considerable stability across a wide range of reaction conditions, including:
Strongly basic conditions (e.g., organolithium reagents, Grignard reagents)
Nucleophilic reagents (e.g., hydrides)
Acylating and alkylating agents
This stability makes it an excellent choice for protecting hydroxyl or thiol groups during multi-step syntheses. In the context of peptide chemistry, the THP group has been successfully used to protect the thiol side chain of cysteine. nih.govd-nb.inforesearchgate.net The resulting thioacetal is stable under mildly acidic conditions where O-THP acetals might be cleaved, offering a degree of orthogonality. nih.govd-nb.info
Deprotection is typically accomplished under aqueous acidic conditions, which hydrolyzes the acetal (B89532) or thioacetal to regenerate the free alcohol or thiol. organic-chemistry.org
Derivatization and Functionalization Strategies of 2 Tert Butylthio Tetrahydro 2h Pyran
Modification of the Tetrahydro-2H-pyran Ring at Non-Anomeric Positions
Functionalization of the saturated backbone of the tetrahydropyran (B127337) ring in 2-(tert-Butylthio)tetrahydro-2H-pyran, at positions other than the anomeric carbon (C2), is crucial for elaborating the core structure into more complex molecular architectures. While direct C-H functionalization of unsubstituted tetrahydropyrans can be achieved through various methods, including radical-based approaches and transition-metal-catalyzed reactions, the presence of the anomeric tert-butylthio group can influence the regioselectivity and reactivity of these transformations. pku.edu.cnresearchgate.netorganic-chemistry.org
One potential strategy for non-anomeric modification involves deprotonation at a position alpha to the ring oxygen (C6) or adjacent to the anomeric center (C3), followed by reaction with an electrophile. The acidity of the protons at these positions can be influenced by the presence of the sulfur atom. However, achieving regioselective deprotonation can be challenging.
Another approach involves the use of radical reactions. libretexts.orgorganic-chemistry.orgnih.gov Hydrogen atom abstraction from one of the methylene (B1212753) groups of the tetrahydropyran ring, followed by radical trapping, could introduce new functional groups. The regioselectivity of such reactions would be dictated by the relative stability of the resulting carbon-centered radicals.
Furthermore, existing functional groups on a pre-functionalized tetrahydropyran ring can be manipulated while the 2-(tert-butylthio) group serves as a stable protecting group under certain conditions. For instance, if the starting material contains a hydroxyl or a carbonyl group at a non-anomeric position, a wide range of standard organic transformations can be employed for its derivatization.
| Strategy | Description | Potential Reagents/Conditions | Expected Outcome |
| Deprotonation-Alkylation | Sequential treatment with a strong base and an electrophile to introduce substituents. researchgate.net | n-BuLi, s-BuLi, LDA followed by alkyl halides, aldehydes, ketones. | Alkylation at a non-anomeric position. |
| Radical C-H Functionalization | Generation of a radical on the THP ring followed by reaction with a radical acceptor. | Radical initiators (e.g., AIBN), photoredox catalysis. | Introduction of various functional groups. |
| Manipulation of Existing Functionality | Chemical transformation of pre-installed functional groups on the THP ring. | Standard synthetic reagents for functional group interconversions. imperial.ac.uk | Derivatization of the THP scaffold. |
Chemical Transformations and Manipulations of the tert-Butylthio Moiety
The tert-butylthio group at the anomeric position is a key functional handle that can undergo a variety of chemical transformations, providing a gateway to diverse molecular structures.
Oxidation: The sulfur atom in the tert-butylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. rsc.orgresearchgate.netpsu.edu The choice of oxidizing agent and reaction conditions allows for controlled oxidation. For instance, mild oxidizing agents tend to favor the formation of the sulfoxide, while stronger oxidants can lead to the sulfone. organic-chemistry.orgresearchgate.net The steric bulk of the tert-butyl group can influence the rate of oxidation. rsc.orgresearchgate.netpsu.edu
Cleavage of the C-S Bond: The carbon-sulfur bond of the tert-butylthio group can be cleaved under various conditions. Acid-catalyzed cleavage, often in the presence of a scavenger, is a common method. vaia.comthieme-connect.de Lewis acids can also mediate the cleavage of tert-butyl thioethers. thieme-connect.dersc.org Reductive cleavage using agents like Raney nickel is another effective strategy for removing the thioether linkage. pku.edu.cn
Substitution Reactions: The tert-butylthio group can potentially act as a leaving group in nucleophilic substitution reactions, particularly after activation, for example, by conversion to the corresponding sulfonium (B1226848) salt. nih.govlibretexts.orglibretexts.orgmasterorganicchemistry.com This would allow for the introduction of a variety of nucleophiles at the anomeric position.
| Transformation | Reagents and Conditions | Product |
| Oxidation to Sulfoxide | m-CPBA, H₂O₂, Oxone® | 2-(tert-Butylsulfinyl)tetrahydro-2H-pyran |
| Oxidation to Sulfone | Excess m-CPBA, KMnO₄ | 2-(tert-Butylsulfonyl)tetrahydro-2H-pyran |
| Acid-Catalyzed Cleavage | Strong acids (e.g., TFA, HBr) | Tetrahydro-2H-pyran-2-ol, isobutylene (B52900) |
| Lewis Acid-Mediated Cleavage | Lewis acids (e.g., BF₃·OEt₂, TiCl₄) | Varies depending on nucleophile present |
| Reductive Desulfurization | Raney Nickel | Tetrahydropyran |
| Substitution (via activation) | Alkylating agents (to form sulfonium salt) followed by nucleophiles | 2-Substituted tetrahydropyrans |
Synthesis of Advanced Intermediates and Chiral Scaffolds for Downstream Applications
This compound and its derivatives can serve as valuable building blocks in the synthesis of more complex molecules, including chiral scaffolds for drug discovery and natural product synthesis. nih.govrsc.orguni-wuppertal.desigmaaldrich.comresearchgate.net The ability to manipulate both the tetrahydropyran ring and the tert-butylthio group provides a versatile platform for creating molecular diversity.
By employing enantioselective methods for the synthesis of the initial this compound or by resolving racemic mixtures, this compound can be used as a chiral synthon. Subsequent diastereoselective functionalization of the tetrahydropyran ring can lead to the creation of multiple stereocenters with high control.
For example, the anomeric tert-butylthio group can be used to direct the stereochemical outcome of reactions at other positions on the ring. Following the construction of the desired substituted tetrahydropyran scaffold, the tert-butylthio group can be removed or transformed into other functionalities as required for the final target molecule. The conversion of the anomeric thioether to a lactol or a C-glycoside are common strategies in carbohydrate chemistry that could be applied here. libretexts.org
The development of synthetic routes starting from this compound allows for the efficient construction of key fragments of complex natural products that contain the tetrahydropyran motif.
| Application | Synthetic Strategy | Resulting Scaffold/Intermediate |
| Chiral Pool Synthesis | Use of enantiomerically pure starting material or resolution. | Enantioenriched substituted tetrahydropyrans. |
| Diastereoselective Functionalization | Substrate-controlled reactions on a chiral this compound. | Tetrahydropyrans with multiple defined stereocenters. |
| Natural Product Synthesis | Multi-step synthesis utilizing the compound as a key building block. | Key intermediates for complex natural products. |
| Library Synthesis for Drug Discovery | Combinatorial derivatization of the THP ring and/or the thioether moiety. | Libraries of diverse tetrahydropyran-based compounds. |
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural elucidation of 2-(tert-Butylthio)tetrahydro-2H-pyran, providing insights into its conformation and stereochemistry.
Conformational Analysis via ¹H and ¹³C NMR
The tetrahydropyran (B127337) (THP) ring of this compound typically adopts a chair conformation to minimize steric strain. The orientation of the bulky tert-butylthio substituent at the anomeric C-2 position is a key determinant of the ring's preferred conformation, governed by a balance of steric effects and stereoelectronic factors like the anomeric effect.
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons on the THP ring are highly dependent on their axial or equatorial orientation. Generally, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The anomeric proton (H-2) is of particular interest; its chemical shift and coupling constant (J-value) with adjacent protons can indicate the orientation of the C-S bond. A larger trans-diaxial coupling constant (J_ax,ax) between H-2 and H-3 would suggest an equatorial orientation for the tert-butylthio group, while a smaller axial-equatorial or equatorial-equatorial coupling would indicate an axial substituent.
¹³C NMR spectroscopy provides complementary information. The chemical shift of each of the nine carbon atoms in the molecule is unique. The anomeric carbon (C-2) is significantly influenced by the electronegativity of the adjacent oxygen and sulfur atoms, typically appearing in the range of 80-90 ppm. The carbons of the tert-butyl group would produce a characteristic quaternary signal and a single, more intense signal for the three equivalent methyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Notes |
| H-2 | ¹H | 4.5 - 5.0 | Anomeric proton, position depends on axial/equatorial orientation. |
| H-3, H-4, H-5 | ¹H | 1.2 - 2.0 | Diastereotopic methylene (B1212753) protons of the pyran ring. |
| H-6 | ¹H | 3.4 - 4.0 | Methylene protons adjacent to the ring oxygen. |
| -C(CH₃)₃ | ¹H | 1.2 - 1.5 | Nine equivalent protons of the tert-butyl group. |
| C-2 | ¹³C | 80 - 90 | Anomeric carbon attached to both O and S. |
| C-3, C-4, C-5 | ¹³C | 20 - 35 | Pyran ring carbons. |
| C-6 | ¹³C | 60 - 70 | Carbon adjacent to the ring oxygen. |
| -C (CH₃)₃ | ¹³C | 40 - 50 | Quaternary carbon of the tert-butyl group. |
| -C(CH₃ )₃ | ¹³C | 30 - 35 | Methyl carbons of the tert-butyl group. |
Stereochemical Assignment through Advanced NMR Techniques
To unambiguously determine the three-dimensional structure, advanced 2D NMR experiments are employed. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for establishing the stereochemical relationship between the tert-butylthio group and the THP ring. ipb.pt
These experiments detect through-space correlations between protons that are in close proximity. For instance, if the tert-butylthio group is in an axial position, NOE correlations would be expected between the anomeric proton (H-2, now equatorial) and the equatorial protons at C-4 and C-6. Conversely, an equatorial tert-butylthio group would result in an axial H-2, which would show strong NOE correlations to the axial protons at C-4 and C-6. These spatial relationships provide definitive evidence for the substituent's orientation. ipb.pt
Mass Spectrometry (MS)
Mass spectrometry is utilized to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide structural confirmation.
Elucidation of Fragmentation Pathways and Molecular Weight Determination
The molecular weight of this compound is 174.31 g/mol , as determined by mass spectrometry. nih.gov In the mass spectrum, the molecular ion peak ([M]⁺•) would be observed at an m/z (mass-to-charge ratio) of 174.
The fragmentation of the molecular ion is dictated by the relative stability of the resulting carbocations and radicals. Common fragmentation pathways for this molecule include alpha-cleavage adjacent to the sulfur and oxygen heteroatoms. The cleavage of the bond between the sulfur and the tert-butyl group is a prominent pathway, leading to the formation of a stable tert-butyl cation.
Table 2: Proposed Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 174 | [C₉H₁₈OS]⁺• | C₉H₁₈OS | Molecular Ion (M⁺•) |
| 87 | [C₄H₉S]⁺ | C₄H₉S | tert-Butylthio cation |
| 85 | [C₅H₉O]⁺ | C₅H₉O | Tetrahydropyranyl cation |
| 57 | [C(CH₃)₃]⁺ | C₄H₉ | tert-Butyl cation, a very common and stable fragment. |
| 55 | [C₄H₇]⁺ | C₄H₇ | Fragment from the pyran ring or tert-butyl group. nih.gov |
| 41 | [C₃H₅]⁺ | C₃H₅ | Allyl cation, a common fragment from ring structures. nih.gov |
Application of Hyphenated Techniques (e.g., GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique well-suited for the analysis of volatile compounds like this compound. In this method, the gas chromatograph separates the compound from a mixture based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, which generates a unique mass spectrum. This allows for both qualitative identification (by comparing the spectrum to a library, such as the NIST database) and quantitative analysis. The presence of a mass spectrum for this compound in the NIST library confirms its characterization by this technique. nih.govndpublisher.in
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum is characterized by absorptions corresponding to its ether, thioether, and alkane moieties. The most prominent bands are the C-H stretching vibrations from the numerous saturated carbons. The C-O stretch of the tetrahydropyran ring provides a key diagnostic peak, while the C-S stretch is typically weaker and found in the fingerprint region.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |
| 2850 - 2960 | C-H | Alkane | Strong, sharp peaks from methyl and methylene groups. openstax.org |
| 1450 - 1470 | C-H | Alkane | Bending (scissoring) vibrations. |
| 1050 - 1150 | C-O | Ether | Strong, characteristic stretching vibration of the pyran ring ether linkage. oregonstate.edu |
| 600 - 800 | C-S | Thioether | Weak to medium stretching vibration. |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of enantiomerically pure compounds. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive or negative peaks (Cotton effects), is exquisitely sensitive to the spatial arrangement of chromophores and their surrounding chiral environment. For this compound, the thioether linkage and the oxygen heteroatom within the pyran ring act as chromophores. The sign and intensity of the observed Cotton effects would be directly related to the stereochemistry at the anomeric carbon (C-2).
Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental ECD to assign the absolute configuration. By calculating the theoretical ECD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays the magnitude and sign of this rotation. The presence of Cotton effects in the ORD spectrum, which are associated with the absorption bands of chromophores, provides information that can be correlated to the absolute configuration of the molecule. The relationship between ECD and ORD is described by the Kronig-Kramers transforms, meaning the information derived from both techniques is complementary.
A hypothetical dataset for the chiroptical properties of the (R)-enantiomer of this compound is presented below.
Hypothetical Chiroptical Data for (R)-2-(tert-Butylthio)tetrahydro-2H-pyran
| Technique | Wavelength (nm) | Signal |
|---|---|---|
| ECD | 215 | +Δε |
| ORD | 230 | Positive Cotton Effect Peak |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the exact positions of each atom.
For this compound, an X-ray crystal structure would provide a wealth of information, including:
Absolute Configuration: For a chiral crystal, the Flack parameter can be determined, which definitively establishes the absolute stereochemistry of the molecule.
Conformation: The analysis would reveal the preferred conformation of the tetrahydropyran ring (e.g., chair, boat, or twist-boat) in the solid state. It would also detail the orientation of the axial or equatorial tert-butylthio substituent at the anomeric C-2 position.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, offering insights into the molecular geometry.
Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal lattice.
While no published crystal structure for this compound is currently available, a hypothetical table of crystallographic data is provided to illustrate the type of information that would be obtained from such an analysis.
Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1045.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.105 |
Theoretical and Computational Chemistry Investigations of 2 Tert Butylthio Tetrahydro 2h Pyran
Electronic Structure and Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to occupy molecular orbitals that extend over the entire molecule, formed from the combination of atomic orbitals. libretexts.orgyoutube.com This analysis is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. For 2-(tert-butylthio)tetrahydro-2H-pyran, the electronic structure is defined by the interplay between the tetrahydropyran (B127337) (THP) ring, the sulfur atom of the thioether, and the bulky tert-butyl group.
The combination of atomic orbitals results in the formation of bonding molecular orbitals, which are lower in energy and have increased electron density between the nuclei, and antibonding molecular orbitals, which are higher in energy and feature a node between the nuclei. libretexts.org In the case of this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is likely to be localized around the lone pairs of the oxygen and sulfur atoms, making these sites susceptible to attack by electrophiles. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack. Quantum chemical calculations can precisely map the energies and spatial distributions of these frontier orbitals, providing a quantitative basis for predicting the molecule's electronic behavior.
Conformational Landscape and Energetics via Computational Methods
The tetrahydropyran ring is not planar and exists in several conformations, with the chair form being the most stable. researchgate.net Computational methods, including ab initio theory and Density Functional Theory (DFT), are extensively used to calculate the relative energies of these different conformers. researchgate.net For the parent tetrahydropyran ring, the chair conformer is significantly more stable than higher-energy boat and twist forms. researchgate.net
The introduction of a bulky 2-(tert-butylthio) substituent drastically influences these conformational preferences. Due to steric hindrance, the tert-butylthio group will strongly favor the equatorial position on the chair conformer to minimize unfavorable 1,3-diaxial interactions. Computational geometry optimization can precisely determine the bond lengths, bond angles, and dihedral angles for the most stable conformer and calculate the energy penalty associated with less stable conformations.
Below is a table summarizing typical relative energies for conformers of the parent tetrahydropyran (THP) ring, calculated using various theoretical methods, which provides a baseline for understanding the substituted compound.
| Conformer | Method | Basis Set | ΔE (kcal/mol) relative to Chair |
| 2,5-Twist | HF | 6-31G(d) | 6.10 |
| 1,4-Boat | HF | 6-31G(d) | 7.05 |
| 2,5-Twist | MP2 | 6-31G(d) | 6.10 |
| 1,4-Boat | MP2 | 6-31G(d) | 7.16 |
| 2,5-Twist | B3LYP | 6-31G(d) | 5.95 |
| 1,4-Boat | B3LYP | 6-31G(d) | 6.46 |
Data derived from studies on tetrahydro-2H-pyran. researchgate.net
Prediction of Reactivity and Reaction Pathways through Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for predicting chemical reactivity and exploring potential reaction pathways. rsc.org By mapping the potential energy surface of a reaction, these methods can identify transition states, intermediates, and products, allowing for the calculation of activation energies and reaction enthalpies. nih.govresearchgate.net
For this compound, reactivity predictions would focus on several key features:
The Anomeric Carbon (C2): The carbon atom bonded to both the ring oxygen and the external sulfur is an anomeric center. This position is activated towards nucleophilic substitution reactions. Quantum calculations can model the reaction pathway for hydrolysis or alcoholysis, predicting whether the mechanism is SN1-like (via an oxocarbenium ion intermediate) or SN2-like.
The Sulfur Atom: The lone pairs on the sulfur atom make it a nucleophilic center and susceptible to oxidation. Computational models can predict the energetics of forming sulfoxides and sulfones.
The Ring Oxygen: The oxygen atom can act as a Lewis base, and its protonation is often the first step in acid-catalyzed ring-opening reactions.
By calculating the energies of transition states, computational studies can predict which of several competing reaction pathways is most likely to occur under given conditions. nih.gov
Elucidation of Reaction Mechanisms Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between computational cost and accuracy, making it ideal for studying reaction mechanisms in moderately sized organic molecules. mdpi.com DFT calculations are employed to optimize the geometries of reactants, products, and, crucially, the transition states that connect them. researchgate.net
For a reaction involving this compound, a typical DFT study would involve:
Geometry Optimization: Finding the lowest energy structure for all stationary points on the potential energy surface.
Frequency Calculations: Confirming that reactants and products are true energy minima (having no imaginary frequencies) and that transition states are first-order saddle points (having exactly one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the corresponding reactant and product, confirming the connection. researchgate.net
While specific DFT studies on this molecule are not available, research on related 2H-(thio)pyran systems demonstrates how DFT can be used to understand reactivity in cycloaddition reactions, showing that distortion energy is a key factor in determining reaction rates. rsc.org This same methodology could be applied to investigate, for example, the mechanism of electrophilic addition to the sulfur atom or the acid-catalyzed cleavage of the C-S bond.
Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, including its interactions with its environment. easychair.org MD simulations model atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic positions.
For this compound, MD simulations are particularly useful for understanding solvent effects. easychair.org By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol), one can observe:
Solvation Structure: How solvent molecules arrange themselves around the solute. Water molecules would be expected to form hydrogen bonds with the ring oxygen, while the bulky, nonpolar tert-butyl group would influence the local water structure.
Conformational Dynamics: How the molecule transitions between different allowed conformations over time and how this dynamic behavior is influenced by the solvent.
Transport Properties: Predicting properties like the diffusion coefficient of the molecule in a given solvent.
MD simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecules in solution. nih.gov
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)
Computational chemistry can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The magnetic shielding of each nucleus in a molecule can be calculated using quantum mechanical methods, which can then be converted into a predicted chemical shift. liverpool.ac.uk
The process typically involves:
Performing a high-level geometry optimization of the molecule's most stable conformer.
Using a method like Gauge-Including Atomic Orbitals (GIAO) to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C).
Referencing these calculated shielding values to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
For this compound, such calculations would predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions would depend on the level of theory and basis set used. These predicted spectra can be used to confirm structural assignments from experimental data. For reference, the experimental ¹³C NMR chemical shifts for the parent tetrahydro-2H-pyran are approximately 68.6 ppm (for C2/C6) and 26.7 ppm (for C3/C5), and 24.0 ppm (for C4). spectrabase.com The addition of the tert-butylthio group would significantly alter these shifts, particularly for the C2, C3, and C6 carbons, an effect that can be precisely quantified through computation.
Emerging Research Directions and Unexplored Potential
Development of Novel Catalytic Transformations Involving the Thioether Moiety
The thioether linkage in 2-(tert-Butylthio)tetrahydro-2H-pyran is a key site for potential chemical modifications. Modern catalytic methods offer a versatile toolkit for transforming thioethers into a variety of other functional groups, thereby expanding the synthetic utility of this compound.
One significant area of research is the catalytic oxidation of the thioether. The development of selective oxidation methods can convert the thioether into either a sulfoxide (B87167) or a sulfone. These oxidized derivatives are valuable in medicinal chemistry and as synthetic intermediates. Recent advancements have focused on using environmentally benign oxidants like hydrogen peroxide in conjunction with heterogeneous catalysts, which allow for easier product separation and catalyst recycling. researchgate.netrsc.org For instance, titanium-containing zeolites have shown shape-selectivity in the oxidation of bulky thioethers, suggesting that similar control could be achieved for this compound. researchgate.net
Another burgeoning field is the transition-metal-catalyzed activation of the carbon-sulfur (C–S) bond. acs.orgacs.org This approach allows for the cleavage of the C–S bond and the subsequent formation of new carbon-carbon or carbon-heteroatom bonds. Such transformations would enable the use of this compound as a precursor for more complex molecules. For example, palladium or nickel-catalyzed cross-coupling reactions could potentially replace the tert-butylthio group with various aryl, alkyl, or other functional groups. thieme-connect.com Recent progress in this area has even demonstrated metal-free C-S bond cleavage, offering a more sustainable approach. researchgate.net
The development of catalysts for these transformations is an active area of research, with a focus on using earth-abundant and less toxic metals like copper, nickel, and iron. researchgate.netasianpubs.org The application of these catalytic systems to this compound could lead to novel and efficient synthetic routes.
| Catalytic Transformation | Potential Product | Catalyst Type | Significance |
| Selective Oxidation | Sulfoxide/Sulfone | Heterogeneous (e.g., Ti-zeolites) | Access to medicinally relevant compounds, green chemistry. researchgate.netrsc.org |
| C-S Bond Activation | Functionalized Tetrahydropyrans | Transition Metals (Pd, Ni, Cu) | Increased molecular complexity, synthetic versatility. acs.orgthieme-connect.com |
| Dehydrative Thioetherification | N/A (for synthesis) | Transition Metals (Zn, In, Ni, Cu) | Alternative synthetic routes to related compounds. chemrevlett.com |
Integration into Flow Chemistry Systems for Enhanced Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds. The integration of the synthesis and derivatization of this compound into flow chemistry systems presents a significant opportunity for process optimization.
The synthesis of thioethers has been successfully adapted to automated flow-through systems, demonstrating high yields and purities without the need for extensive purification. acs.orgacs.org These systems often employ resin-bound reagents or scavengers, which facilitate the removal of byproducts and unreacted starting materials. A similar approach could be developed for the synthesis of this compound, potentially leading to a more streamlined and automated manufacturing process.
Furthermore, flow chemistry is particularly well-suited for reactions that are hazardous or difficult to control in traditional batch reactors. For instance, photochemical or highly exothermic reactions can be performed more safely and efficiently in the small, well-controlled environment of a microreactor. rsc.orgresearchgate.net The development of flow-based methods for the catalytic transformations discussed in the previous section could enhance the safety and scalability of these processes.
The synthesis of heterocyclic compounds, including those with oxygen and sulfur, is an area where flow chemistry has shown considerable promise. researchgate.netnih.govnih.gov By leveraging the advantages of continuous flow technology, such as precise control over reaction parameters and the ability to handle reactive intermediates, new and more efficient routes to this compound and its derivatives can be envisioned.
| Flow Chemistry Application | Advantage | Relevance to this compound |
| Automated Synthesis | High throughput, purity, and yield. acs.orgacs.org | Efficient and scalable production. |
| Handling of Hazardous Reactions | Enhanced safety and control. jst.org.in | Safe execution of potentially energetic transformations. |
| Photochemical Transformations | Uniform irradiation, scalability. rsc.org | Access to novel reaction pathways for derivatization. |
Green Chemistry Approaches for Sustainable Synthesis and Derivatization
The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. Applying these principles to the synthesis and derivatization of this compound can lead to more sustainable chemical processes.
One key aspect of green chemistry is the use of environmentally benign solvents. Water, in particular, is an attractive solvent for organic reactions due to its low cost, non-toxicity, and non-flammability. Research has shown that various sulfur-containing heterocycles can be synthesized in water, often with improved yields and selectivities. nih.gov Exploring aqueous synthetic routes to this compound could significantly reduce the environmental impact of its production.
Another important green chemistry strategy is the use of catalytic methods, as they reduce the amount of waste generated compared to stoichiometric reactions. The development of reusable heterogeneous catalysts for the synthesis and modification of this compound would be a significant step towards a more sustainable process. acsgcipr.org
Furthermore, the use of elemental sulfur as a sulfur source is gaining attention as a more atom-economical and sustainable alternative to traditional sulfur reagents. thieme-connect.comthieme-connect.com Investigating direct C-H sulfuration methods with elemental sulfur for the synthesis of sulfur heterocycles could offer a greener pathway to compounds like this compound. thieme-connect.comthieme-connect.com The use of visible-light-mediated reactions is another emerging green approach for the synthesis of oxygen- and sulfur-containing heterocyles. benthamdirect.com
| Green Chemistry Approach | Benefit | Potential Application |
| Use of Green Solvents (e.g., water) | Reduced environmental impact, lower cost. nih.gov | Sustainable synthesis of this compound. |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste. acsgcipr.org | Greener derivatization of the thioether moiety. |
| Use of Elemental Sulfur | Atom economy, sustainability. thieme-connect.comthieme-connect.com | Alternative and greener synthetic routes. |
| Visible-Light-Mediated Synthesis | Mild reaction conditions, energy efficiency. benthamdirect.com | Environmentally friendly synthesis and derivatization. |
Advanced Material Science Applications (excluding specific material properties)
The presence of a sulfur atom in this compound suggests its potential as a building block for advanced materials. Sulfur-containing polymers are known for a variety of interesting properties and applications. mdpi.comtandfonline.com
One area of exploration is the incorporation of the this compound moiety into polymer backbones. This could be achieved through polymerization of a suitably functionalized derivative of the compound. The resulting polymers could exhibit unique thermal, optical, or mechanical properties due to the presence of the thioether and tetrahydropyran (B127337) units. rsc.orgacs.orgnih.gov
Thioether-functionalized materials have also been investigated for applications such as responsive biomaterials and coatings. nih.govresearchgate.net The thioether group can undergo oxidation, leading to a change in the material's properties. This responsiveness could be exploited in the design of "smart" materials based on this compound. For example, a polymer containing this moiety could be designed to release a payload in response to an oxidative stimulus.
Furthermore, metal-organic frameworks (MOFs) containing thioether functionalities are being explored for applications in catalysis, sensing, and adsorption. rsc.org The this compound molecule could potentially serve as a ligand for the synthesis of novel MOFs with tailored properties.
| Material Application Area | Potential Role of this compound |
| Sulfur-Containing Polymers | Monomeric unit for novel polymers. mdpi.comtandfonline.com |
| Responsive Materials | Building block for oxidation-responsive systems. nih.govresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Ligand for the synthesis of new MOFs. rsc.org |
Synergistic Applications with Other Protecting Groups or Functional Handles
In complex organic synthesis, the use of protecting groups is often necessary to selectively mask and unmask functional groups. The tetrahydropyranyl (THP) group, which is structurally related to the tetrahydropyran ring in this compound, is a well-known protecting group for alcohols. The thioether moiety in this compound could also be viewed as a protecting group for a thiol, or it could act in synergy with other protecting groups in a molecule.
The concept of "orthogonal protection" is crucial in multistep synthesis, where different protecting groups can be removed under distinct conditions without affecting each other. numberanalytics.comfiveable.mewikipedia.org The stability of the tert-butylthio group to a range of reaction conditions could make it a useful component in an orthogonal protecting group strategy. For example, if the tert-butylthio group is stable to the conditions used to remove another protecting group in the molecule, it can provide selective protection.
The thioether can also serve as a functional handle for further transformations. For instance, after serving its purpose as a protecting group, the thioether could be transformed into another functional group using the catalytic methods described earlier. This dual role as both a protecting group and a synthetic handle would enhance the efficiency of a synthetic sequence.
The development of new protecting group strategies is an ongoing area of research in organic chemistry. uchicago.eduneliti.com Investigating the stability and reactivity of the this compound moiety in the context of complex molecule synthesis could reveal new and synergistic applications.
| Synergistic Application | Description | Potential Advantage |
| Orthogonal Protection | Selective removal of different protecting groups. numberanalytics.comfiveable.me | Enhanced control in multistep synthesis. |
| Protecting Group and Functional Handle | The thioether serves a dual role. | Increased synthetic efficiency. |
| Development of New Protecting Groups | Exploring the stability of the moiety. uchicago.eduneliti.com | Expansion of the synthetic chemist's toolkit. |
Q & A
Q. What are the common synthetic routes for 2-(tert-Butylthio)tetrahydro-2H-pyran, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via Prins cyclization (using tert-butylthiol derivatives and aldehydes with acid catalysts) , copper(II)-bisphosphine-catalyzed oligomerization (for stereochemical control) , or triphosgene-mediated cyclization (to stabilize reactive intermediates) . Optimization involves adjusting temperature (e.g., 0–60°C), solvent polarity (THF or dichloromethane), and catalyst loading (e.g., 5–10 mol% Cu(II)). Reaction progress is monitored via TLC or GC-MS to optimize yield and purity.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions via coupling constants (e.g., J = 6–10 Hz for axial-equatorial protons in tetrahydropyrans) and chemical shifts (δ 1.2–1.4 ppm for tert-butyl groups) .
- Mass Spectrometry : EI-MS or CI-MS confirms molecular ion peaks (e.g., m/z 230–250 for C₁₀H₁₈OS) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for C-S (600–700 cm⁻¹) and C-O (1100–1200 cm⁻¹) bonds validate functional groups .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS Category 4 acute toxicity) .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can diastereoselectivity challenges be addressed in the synthesis of this compound?
- Methodological Answer : Diastereoselectivity is achieved via chiral ligands (e.g., bisphosphines in Cu(II) catalysis) or steric directing groups (e.g., tert-butylthio’s bulkiness favoring equatorial positions). Reaction solvents (e.g., toluene for low polarity) and temperatures (–20°C to 25°C) further influence transition-state geometry .
Q. How can researchers resolve data contradictions in stereochemical outcomes from different synthetic methods?
- Methodological Answer : Contradictions arise from varying reaction mechanisms (e.g., Prins vs. copper catalysis). Use X-ray crystallography to confirm absolute configuration or NOESY NMR to analyze spatial proton-proton interactions. Compare experimental data with computational models (DFT calculations) to validate stereochemical assignments .
Q. What strategies mitigate side reactions (e.g., oxidation) during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily shield the thioether group with Boc or trityl groups during oxidation/reduction steps .
- Low-Temperature Reactions : Perform reactions at –78°C (using dry ice/acetone baths) to suppress radical side pathways .
Q. How does the tert-butylthio group influence reactivity compared to other substituents (e.g., phenyl or methyl)?
- Methodological Answer : The tert-butylthio group enhances steric hindrance (reducing nucleophilic attack at adjacent carbons) and electron-withdrawing effects (stabilizing carbocation intermediates in cyclization). This contrasts with phenyl groups, which participate in π-π interactions, or methyl groups, which offer minimal steric/electronic modulation .
Q. What computational methods predict reaction pathways for synthesizing this compound?
- Methodological Answer : Retrosynthetic AI tools (e.g., Template_relevance models) analyze feasible routes using databases like Reaxys or Pistachio. DFT simulations model transition states to predict activation energies and regioselectivity .
Q. How can minor stereoisomers be isolated and identified during synthesis?
- Methodological Answer : Use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) or recrystallization in hexane/ethyl acetate. Characterize isomers via specific rotation (polarimetry) and VCD spectroscopy (vibrational circular dichroism) .
Q. What are the applications of this compound in drug development?
- Methodological Answer :
The compound serves as a pharmacophore intermediate for HIV reverse transcriptase inhibitors (via functionalization at the 5-position) or anticancer agents (e.g., bromophenoxy derivatives targeting apoptosis pathways). Structure-activity relationship (SAR) studies optimize bioactivity by modifying the thioether or pyran ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
